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Abstract

Hydroxymethyl dasatinib, also known as M24, is a primary oxidative metabolite of the potent
multi-targeted tyrosine kinase inhibitor, Dasatinib. Formed predominantly through the action of
cytochrome P450 3A4 (CYP3A4), this metabolite is a significant component of the circulating
drug-related material in patients undergoing Dasatinib therapy. This technical guide provides a
comprehensive overview of Hydroxymethyl dasatinib, including its chemical properties,
metabolic formation, and analytical quantification. Detailed experimental methodologies and
quantitative data are presented to support further research and development in this area.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of
chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic
leukemia (Ph+ ALL).[1] It functions by inhibiting a range of kinases, most notably BCR-ABL and
the SRC family of kinases.[2] The metabolism of Dasatinib is extensive, leading to the
formation of several metabolites. Among these, Hydroxymethyl dasatinib (M24) is a major
circulating metabolite, warranting a thorough understanding of its pharmacological and
pharmacokinetic properties. This guide aims to consolidate the current technical knowledge on
Hydroxymethyl dasatinib for the scientific community.
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Chemical and Physical Properties

Hydroxymethyl dasatinib is structurally similar to its parent compound, with the addition of a

hydroxyl group on the methyl group of the 2-chloro-6-methylphenyl ring.

Property Value Reference
N-(2-chloro-6-
(hydroxymethyl)phenyl)-2-((6-
4-(2-hydroxyethyl)piperazin-1-

IUPAC Name (4-2-hy Y ) y-)F)p [1]
yl)-2-methylpyrimidin-4-
yl)amino)thiazole-5-
carboxamide

CAS Number 910297-58-4 [3]

Molecular Formula C22H26CIN703S [1]

Molecular Weight 504.01 g/mol [1]

Appearance Off-white solid

Solubility Freely soluble in DMSO

Storage Condition

Store at 2-8°C

Metabolism and Pharmacokinetics
Metabolic Pathway

Hydroxymethyl dasatinib is formed from Dasatinib primarily through hydroxylation, a phase |

metabolic reaction.

e Enzyme: The principal enzyme responsible for this transformation is Cytochrome P450 3A4
(CYP3A4).[2][4] CYP3A5 may also contribute to this metabolic step.

o Reaction: The reaction involves the oxidation of the methyl group on the 2-chloro-6-

methylphenyl moiety of Dasatinib to a hydroxymethyl group.

The metabolic conversion of Dasatinib to its various metabolites, including Hydroxymethyl

dasatinib, is a critical factor in its overall pharmacokinetic profile and potential for drug-drug
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interactions.
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Figure 1: Simplified metabolic pathway of Dasatinib.

Pharmacokinetic Data

Quantitative analysis of Dasatinib and its metabolites in human plasma has provided valuable
insights into their relative exposures.

Parameter Value Reference

) Represents 25% of the AUCO-
Relative Exposure (AUCO0-24) o [5]
24 of Dasatinib

Pharmacological Activity
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While Dasatinib is the primary active agent, its metabolites can also exhibit pharmacological
activity.

Assay Cell Line IC50 Reference

Anti-proliferative
o K562 (CML) 46.7 nM
Activity

The in vitro potency of Hydroxymethyl dasatinib suggests that it may contribute to the overall
therapeutic effect of Dasatinib.

Experimental Protocols

Synthesis of Hydroxymethyl Dasatinib (Reference
Standard)

A specific, detailed synthesis protocol for Hydroxymethyl dasatinib is not readily available in
the public domain. However, based on the synthesis of Dasatinib and its analogs, a plausible
synthetic route would involve the following key steps:

» Synthesis of the thiazole carboxamide core: This typically involves the reaction of a
substituted aniline with a thiazole derivative. For Hydroxymethyl dasatinib, the starting
aniline would be 2-amino-3-methyl-5-chlorobenzyl alcohol, which would require protection of
the hydroxyl group prior to subsequent reactions.

o Coupling with the pyrimidine moiety: The protected thiazole intermediate would then be
coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.

 Introduction of the piperazine side chain: The final step involves the nucleophilic substitution
of the remaining chloro group on the pyrimidine with 1-(2-hydroxyethyl)piperazine.

o Deprotection: Removal of the protecting group from the benzylic alcohol would yield
Hydroxymethyl dasatinib.
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Figure 2: Conceptual workflow for the synthesis of Hydroxymethyl dasatinib.

Quantification of Hydroxymethyl Dasatinib in Human
Plasma by LC-MS/MS

The following protocol is a representative method adapted from validated assays for the
simultaneous determination of Dasatinib and its metabolites.[3][5]

5.2.1. Sample Preparation (Solid Phase Extraction)
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e Spike: To 100 pL of human plasma, add internal standard (e.g., deuterated Hydroxymethyl
dasatinib).

e Pre-treatment: Add 100 pL of 4% phosphoric acid and vortex.

o SPE Conditioning: Condition an Oasis HLB 96-well plate with 1 mL of methanol followed by 1
mL of water.

e Loading: Load the pre-treated plasma sample onto the SPE plate.

e Washing: Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of 20%
methanol in water.

o Elution: Elute the analytes with 1 mL of methanol.

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen
and reconstitute in 200 pL of mobile phase.

5.2.2. LC-MS/MS Conditions

o LC System: Agilent 1200 series or equivalent.

e Column: Luna phenyl-hexyl, 50 x 2.0 mm, 5 pm.

o Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate in water and
acetonitrile (e.g., 60:40 v/v).

o Flow Rate: 0.3 mL/min.

e Injection Volume: 10 pL.

e Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

 lonization Mode: Positive electrospray ionization (ESI+).

o MRM Transitions: Specific precursor-to-product ion transitions for Hydroxymethyl dasatinib
and its internal standard would need to be optimized. For Dasatinib, a common transition is
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m/z 488.2 -> 401.1. A similar fragmentation pattern would be expected for Hydroxymethyl
dasatinib.

5.2.3. Method Validation

The method should be validated according to regulatory guidelines, including assessment of:

Linearity (e.g., 1.00-1000 ng/mL)

Accuracy and Precision (intra- and inter-day)

Recovery

Matrix Effects

Stability (freeze-thaw, bench-top, long-term)

Plasma Sample

Sample Preparation

Solid Phase Extraction

Injection

LC Separation

Elution

MS/MS Detection

Signal Acquisition

Data Analysis
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Figure 3: General workflow for the LC-MS/MS analysis of Hydroxymethyl dasatinib.

Signaling Pathways

As a metabolite of Dasatinib, Hydroxymethyl dasatinib is expected to interact with similar
signaling pathways, primarily those driven by the kinases that Dasatinib inhibits. The primary
target of Dasatinib is the BCR-ABL kinase, which is constitutively active in CML and drives
downstream signaling pathways promoting cell proliferation and survival.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b193329?utm_src=pdf-body-img
https://www.benchchem.com/product/b193329?utm_src=pdf-body
https://www.benchchem.com/product/b193329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dasatinib /
Hydroxymethyl dasatinib

BCR-ABL

Grb2/Sos

Cell Proliferation
& Survival

Click to download full resolution via product page

Figure 4: Inhibition of the BCR-ABL signaling pathway by Dasatinib and its active metabolites.
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Conclusion

Hydroxymethyl dasatinib is a major metabolite of Dasatinib with demonstrated in vitro
pharmacological activity. Its significant circulating levels underscore the importance of its
characterization in understanding the overall disposition and therapeutic effects of Dasatinib.
The experimental frameworks provided in this guide offer a foundation for researchers to
further investigate the synthesis, analytical quantification, and biological role of this important
metabolite. Future studies should focus on elucidating the full kinase inhibition profile of
Hydroxymethyl dasatinib and its contribution to both the efficacy and potential off-target
effects of Dasatinib therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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